REACTION_CXSMILES
|
Cl.[I:2][C:3]1[C:8]([O:9]C2CCCCO2)=[CH:7][N:6]=[C:5]([O:16][CH3:17])[CH:4]=1>O1CCOCC1.O>[I:2][C:3]1[CH:4]=[C:5]([O:16][CH3:17])[N:6]=[CH:7][C:8]=1[OH:9]
|
Name
|
|
Quantity
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50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
25.1 g
|
Type
|
reactant
|
Smiles
|
IC1=CC(=NC=C1OC1OCCCC1)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at RT for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was then filtered
|
Type
|
WASH
|
Details
|
the precipitate was rinsed with water
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |